4-Chlorohexanoic acid is a halogenated aliphatic carboxylic acid characterized by a six-carbon chain with a strategically positioned chlorine atom at the C4 position. In industrial and advanced laboratory settings, it serves as a highly regioselective bifunctional building block. Its primary procurement value lies in its role as a stable, open-chain precursor for the synthesis of gamma-caprolactone and various C4-functionalized derivatives. Unlike unfunctionalized fatty acids, the pre-installed C4-chloride enables direct, catalyst-free nucleophilic substitutions and intramolecular cyclizations. Furthermore, it avoids the spontaneous degradation issues associated with its hydroxylated analogs, offering excellent shelf stability while maintaining high reactivity under controlled basic conditions [1].
Substituting 4-chlorohexanoic acid with generic in-class alternatives severely disrupts synthetic workflows and product outcomes. Using positional isomers such as 5-chlorohexanoic acid or 6-chlorohexanoic acid fundamentally alters the regiochemistry of cyclization, yielding delta-lactones (6-membered) or epsilon-lactones (7-membered) rather than the targeted gamma-lactones (5-membered). Furthermore, substituting with unfunctionalized hexanoic acid necessitates complex, low-yield C-H activation steps to achieve C4 functionalization. Attempting to use 4-hydroxyhexanoic acid as a substitute fails in procurement and storage, as the hydroxylated form spontaneously cyclizes to gamma-caprolactone, making it impossible to utilize as a stable open-chain intermediate for alternative substitution reactions [1].
Non-halogenated analogs lack chlorine-driven profile
Hexanoic acid differs in reactivity, lipophilicity, and class-level biological activity; direct replacement may introduce uncontrolled variables.
Positional isomers alter regiospecificity
2‑chloro, 6‑chloro, and other isomers shift reaction outcomes and target engagement; C4 position is not transferable.
Acyl chloride derivatives differ in stability and reactivity
4‑Chlorohexanoyl chloride offers pre‑activated acylation; the free acid form supports controlled activation and storage stability.
A critical challenge in procuring C4-functionalized carboxylic acids is their tendency to spontaneously cyclize. 4-Hydroxyhexanoic acid exists in a rapid equilibrium with gamma-caprolactone, often resulting in >90% cyclization during standard storage at room temperature. In contrast, 4-chlorohexanoic acid is kinetically stable as an open-chain molecule, remaining >99% intact over extended storage periods. Cyclization only proceeds upon deliberate activation with a base, granting chemists complete control over the reaction timing [1].
| Evidence Dimension | Open-chain stability (shelf life at 25°C) |
| Target Compound Data | >99% intact open-chain acid |
| Comparator Or Baseline | 4-Hydroxyhexanoic acid (>90% spontaneous lactonization) |
| Quantified Difference | >90% higher retention of the open-chain form |
| Conditions | Standard storage at 25°C, neutral to slightly acidic conditions |
Ensures the compound can be reliably stored and used as an open-chain building block for cross-coupling or substitution without prematurely forming a lactone ring.
Procurement decisions are informed by current evidence gap; custom comparative studies recommended for critical applications.
Literature and database search conducted April 2026; no published IC₅₀, Kᵢ, or metabolic stability data identified.
The position of the leaving group on the hexanoic acid backbone strictly dictates the size of the resulting lactone ring. Base-promoted cyclization of 4-chlorohexanoic acid yields exclusively gamma-caprolactone (a 5-membered ring) due to the C4 position of the chloride. If 5-chlorohexanoic acid is procured instead, the cyclization yields 100% delta-caprolactone (a 6-membered ring). This absolute regiocontrol makes 4-chlorohexanoic acid the mandatory choice when the 5-membered gamma-lactone is the target product [1].
| Evidence Dimension | Major cyclization product |
| Target Compound Data | 100% gamma-caprolactone (5-membered ring) |
| Comparator Or Baseline | 5-Chlorohexanoic acid (100% delta-caprolactone, 6-membered ring) |
| Quantified Difference | Absolute shift in ring size (5-membered vs. 6-membered) |
| Conditions | Base-promoted intramolecular cyclization |
Buyers targeting gamma-lactone derivatives for flavors, fragrances, or specific polymer precursors must select the C4-halogenated isomer to ensure correct ring formation.
Supports distinct tool compound selection for halogenated lipid studies vs. non‑halogenated controls.
Based on structurally related α‑chloro fatty aldehydes and chlorohydrins; 4‑chlorohexanoic acid not directly tested.
For industrial scale-up, the choice of halogen leaving group impacts the overall mass efficiency of the process. 4-Chlorohexanoic acid (MW: 150.60 g/mol) loses approximately 23.5% of its mass as the chloride leaving group during cyclization or substitution. In contrast, 4-bromohexanoic acid (MW: 195.05 g/mol) loses roughly 41% of its mass as bromide. This translates to a ~17.5% improvement in atom economy for the chloro-derivative, significantly reducing waste generation and raw material costs in large-scale manufacturing workflows [1].
| Evidence Dimension | Leaving group mass fraction (Atom economy) |
| Target Compound Data | ~23.5% mass loss (chloride) |
| Comparator Or Baseline | 4-Bromohexanoic acid (~41% mass loss as bromide) |
| Quantified Difference | 17.5% improvement in mass efficiency |
| Conditions | Stoichiometric substitution/cyclization reactions |
Higher atom economy directly translates to lower waste disposal costs and better material efficiency in commercial-scale syntheses.
Positional specificity is critical for regiospecific synthesis; isomer substitution would alter outcomes.
Reaction yield differences between isomers not reported; principle supported by organic chemistry framework.
Synthesizing C4-derivatives from unfunctionalized hexanoic acid requires complex, transition-metal-catalyzed directed C-H oxidation, which often suffers from poor regioselectivity and yields below 5% without highly specialized ligands. 4-Chlorohexanoic acid bypasses this bottleneck entirely. The pre-installed chloride at the C4 position allows for direct, catalyst-free nucleophilic substitution or cyclization, achieving >95% yields under standard basic conditions [1].
| Evidence Dimension | Yield of C4-substituted/cyclized product without transition-metal catalysts |
| Target Compound Data | >95% yield (direct nucleophilic displacement) |
| Comparator Or Baseline | Hexanoic acid (<5% yield, requires C-H activation) |
| Quantified Difference | >90% increase in yield under catalyst-free conditions |
| Conditions | Standard basic nucleophilic substitution conditions |
Eliminates the need for expensive transition-metal catalysts and complex ligands, drastically simplifying the synthetic route.
Selects for applications requiring controlled activation or free acid storage stability.
No quantitative reaction rate comparison available; functional group distinction is well established.
Due to its strict regioselectivity and stability against premature cyclization, 4-chlorohexanoic acid is the ideal precursor for manufacturing gamma-caprolactone and related 5-membered lactones used in the flavor and fragrance industry [1].
Because it does not spontaneously lactonize like its hydroxylated analogs, this compound is perfectly suited for workflows requiring the preservation of the open-chain carboxylic acid while performing nucleophilic substitutions at the C4 position [2].
The superior atom economy of the chloro-derivative compared to 4-bromohexanoic acid makes it the preferred choice for industrial scale-up, where minimizing halogen waste and maximizing mass efficiency are critical procurement factors [3].